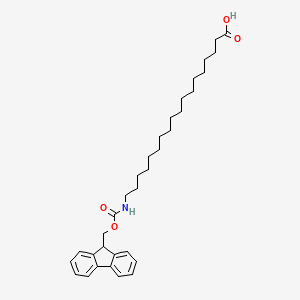
18-(Fmoc-amino)-stearic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-(Fmoc-amino)-stearic acid is a synthetic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to an octadecanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18-(Fmoc-amino)-stearic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of fluorenylmethanol with chloroformate to form the Fmoc-chloride. This intermediate is then reacted with octadecanoic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids and their derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
18-(Fmoc-amino)-stearic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids.
Common Reagents and Conditions
Removal of Fmoc Group: Typically achieved using piperidine in a solvent such as dimethylformamide (DMF).
Coupling Reactions: Commonly performed using carbodiimide reagents like N,N’-diisopropylcarbodiimide (DIC) and additives like hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the Fmoc group serves as a temporary protecting group for the amino terminus .
Applications De Recherche Scientifique
18-(Fmoc-amino)-stearic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins by protecting amino groups during chain elongation.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The primary mechanism of action of 18-(Fmoc-amino)-stearic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent reactions. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Glycine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lysine: Used for the synthesis of peptides with lysine residues.
Fmoc-Valine: Utilized in the synthesis of peptides containing valine.
Uniqueness
18-(Fmoc-amino)-stearic acid is unique due to its long octadecanoic acid chain, which provides distinct hydrophobic properties. This makes it particularly useful in the synthesis of peptides that require hydrophobic interactions for proper folding and function .
Propriétés
IUPAC Name |
18-(9H-fluoren-9-ylmethoxycarbonylamino)octadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO4/c35-32(36)24-14-12-10-8-6-4-2-1-3-5-7-9-11-13-19-25-34-33(37)38-26-31-29-22-17-15-20-27(29)28-21-16-18-23-30(28)31/h15-18,20-23,31H,1-14,19,24-26H2,(H,34,37)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWKWKFPJINZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

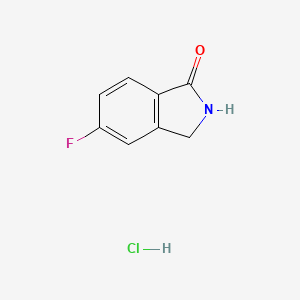
![6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8092935.png)
![2-((6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B8092951.png)
![tert-butyl N-[[4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate;hydrochloride](/img/structure/B8092959.png)

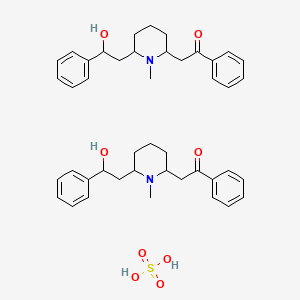

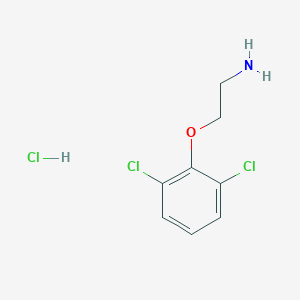
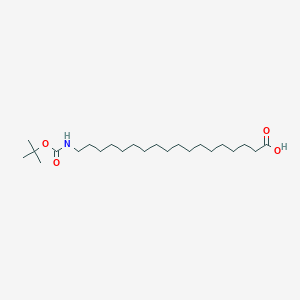
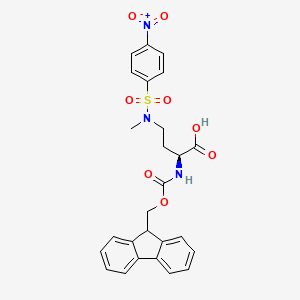
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[3-(triphenyl-lambda4-sulfanyl)propanoylamino]hexanoic acid](/img/structure/B8092993.png)

![6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine;dihydrochloride](/img/structure/B8093008.png)
